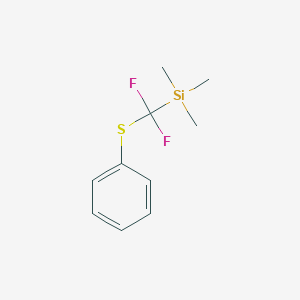

(Difluoro(phenylthio)methyl)trimethylsilane

Overview

Description

Synthesis Analysis

The synthesis of difluoromethylation compounds like DFPTMS has seen significant advances in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular formula of DFPTMS is CHFSSi . Its average mass is 232.365 Da and its monoisotopic mass is 232.055359 Da .Chemical Reactions Analysis

DFPTMS is involved in difluoromethylation processes based on X–CF2H bond formation . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

DFPTMS has a density of 1.1±0.1 g/cm3 . Its boiling point is 209.0±40.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.7±3.0 kJ/mol . The flash point is 80.2±27.3 °C . The index of refraction is 1.487 .Scientific Research Applications

Difluoromethylation Processes

(Difluoro(phenylthio)methyl)trimethylsilane can be used in difluoromethylation processes. These processes involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Fluoroalkylations

The compound can be used in fluoroalkylations. The mild and versatile activation conditions of silicon reagents, including (Difluoro(phenylthio)methyl)trimethylsilane, make them powerful tools in the area of fluoroalkylations .

CF2 Group Transfer Methods

(Difluoro(phenylthio)methyl)trimethylsilane can be used in CF2 group transfer methods. These methods are important for the synthesis of difluoromethylene (CF2) containing compounds, which have applications in pharmaceuticals, materials, and agrochemicals .

Nucleophilic Addition

This compound can be used in nucleophilic addition reactions. These reactions involve the addition of a nucleophile to an electrophile, resulting in the formation of a new bond .

Nucleophilic Substitution

(Difluoro(phenylthio)methyl)trimethylsilane can also be used in nucleophilic substitution reactions. In these reactions, a nucleophile replaces a leaving group in a molecule .

Metal-Mediated Cross Coupling

This compound can be used in metal-mediated cross coupling reactions. These reactions involve the coupling of two different organic groups with the help of a metal catalyst .

Oxidative Coupling of Terminal Alkynes

(Difluoro(phenylthio)methyl)trimethylsilane can be used in the oxidative coupling of terminal alkynes. This process involves the coupling of two alkyne molecules to form a new compound .

Cathodic Generation of Reactive Species

Finally, (Difluoro(phenylthio)methyl)trimethylsilane can be used in the cathodic generation of reactive species. For example, the cathodic reduction of bromodifluoromethyl phenyl sulfide using o-phthalonitrile as a mediator generates the (phenylthio)difluoromethyl radical .

Mechanism of Action

Target of Action

(Difluoro(phenylthio)methyl)trimethylsilane is primarily used in difluoromethylation processes, where it acts on various targets. The primary targets of this compound are carbon atoms in different hybridization states (sp, sp2, sp3), oxygen, nitrogen, or sulfur . These targets play a crucial role in the formation of X–CF2H bonds, where X represents the aforementioned atoms .

Mode of Action

The compound interacts with its targets through various methods. It can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the construction of C (sp3)–CF2H bonds through electrophilic, nucleophilic, radical, and cross-coupling methods . It also contributes to the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Pharmacokinetics

Its impact on bioavailability is significant, as it facilitates the formation of difluoromethylene (cf2) containing compounds, which are important in pharmaceuticals, materials, and agrochemicals .

Result of Action

The result of the compound’s action is the formation of difluoromethylene (CF2) containing compounds. These compounds have significant applications in pharmaceuticals, materials, and agrochemicals . The compound also enables the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Future Directions

Future developments in the field of difluoromethylation should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation . In comparison to asymmetric trifluoromethylation, the field of stereoselective difluoromethylation remains underdeveloped .

properties

IUPAC Name |

[difluoro(phenylsulfanyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLERGMVGBYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Difluoro(phenylthio)methyl)trimethylsilane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)

![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)